molecular formula C7H3BrF3NO2 B2936125 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one CAS No. 2418708-25-3

5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one

Cat. No.: B2936125
CAS No.: 2418708-25-3
M. Wt: 270.005
InChI Key: AMONKILWZKBEQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one: is a heterocyclic compound that features a bromine atom at the 5-position, a trifluoroacetyl group at the 3-position, and a pyridin-2-one core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one typically involves the following steps:

    Trifluoroacetylation: The addition of a trifluoroacetyl group at the 3-position.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and trifluoroacetylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound with altered functional groups.

    Reduction Products: Reduced forms with different oxidation states.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology:

    Biological Activity Studies: Investigated for potential biological activities such as antimicrobial or anticancer properties.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s ability to interact with enzymes or receptors, potentially inhibiting or activating biological pathways.

Comparison with Similar Compounds

    5-Bromo-3-fluoro-2-methoxypyridine: Similar in structure but with a methoxy group instead of a trifluoroacetyl group.

    5-Bromo-3-(trifluoroacetyl)-1H-indol-1-yl: Similar in having a trifluoroacetyl group but with an indole core instead of pyridin-2-one.

Uniqueness: 5-Bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one is unique due to the combination of the bromine atom and the trifluoroacetyl group on the pyridin-2-one core, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-3-(2,2,2-trifluoroacetyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO2/c8-3-1-4(6(14)12-2-3)5(13)7(9,10)11/h1-2H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMONKILWZKBEQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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